N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c1-3-14-5-8-16(9-6-14)27(23,24)19-17-13-15(7-10-18(17)25-2)20-11-4-12-26(20,21)22/h5-10,13,19H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJTWNZYAFIYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethylbenzenesulfonamide involves several steps. The synthetic route typically starts with the preparation of the isothiazolidine-1,1-dioxide moiety, followed by its attachment to the methoxyphenyl and ethylbenzenesulfonamide groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethylbenzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a cyclin-dependent kinase inhibitor, showing promise in the treatment of certain types of cancer. In medicine, it is being explored for its potential therapeutic effects, while in industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases. By inhibiting these kinases, the compound can interfere with the cell cycle, leading to the suppression of cell proliferation. This pathway is particularly relevant in the context of cancer treatment, where uncontrolled cell growth is a major concern .
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound shares a core scaffold with several analogs, differing primarily in substituents on the benzenesulfonamide ring. Key analogs include:
Key Observations :
- Electronic Effects: The ethyl group (non-polar) in the target compound contrasts with electron-withdrawing substituents like fluorine (polar) or methoxy groups (electron-donating) in analogs. This affects electron density distribution and binding interactions with biological targets .
- Molecular Weight : The target compound has a lower molecular weight (~434.5) compared to analogs with multiple methoxy groups (e.g., 442.5 in ), which may favor better bioavailability .
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure features several functional groups that contribute to its biological activity. The key structural elements include:
- Isothiazolidine moiety : Implicated in various biological interactions.
- Methoxyphenyl group : Enhances lipophilicity and potential enzyme inhibition.
- Benzenesulfonamide group : Commonly associated with pharmacological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O4S |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 897619-97-5 |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethylbenzenesulfonamide may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes that play roles in cellular signaling pathways, particularly those involved in cancer progression and inflammatory responses.
- Receptor Modulation : It may interact with various receptors, influencing cellular responses to external stimuli.
Preliminary studies suggest that the compound's unique combination of functional groups allows it to interact effectively with these molecular targets, leading to significant biological activity.
Anticancer Activity
Research indicates that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethylbenzenesulfonamide may have potential as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated a significant reduction in cell viability in human breast cancer cells treated with this compound.
Anti-inflammatory Effects
In addition to anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.
Case Studies
-
Study on Cancer Cell Lines :
- Objective: To evaluate the cytotoxic effects of the compound on breast cancer cell lines.
- Findings: The compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity.
-
Inflammation Model :
- Objective: To assess the anti-inflammatory properties using LPS-stimulated macrophages.
- Findings: Significant reduction in TNF-alpha and IL-6 levels was observed upon treatment with the compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethylbenzenesulfonamide, and how can purity be ensured?
- Methodology :
- Stepwise synthesis : Begin with functionalization of the 2-methoxyphenyl group via nucleophilic substitution or coupling reactions to introduce the isothiazolidin-2-yl sulfone moiety. Subsequent sulfonylation with 4-ethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) is critical .
- Key parameters : Control reaction temperature (e.g., 0–5°C for sulfonylation to minimize side reactions) and solvent choice (e.g., dichloromethane or THF for solubility).
- Purity validation : Use HPLC (>95% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) to confirm structural integrity. Mass spectrometry (HRMS) ensures molecular weight accuracy .
Q. Which characterization techniques are most effective for confirming the structure of this compound?
- Methodology :
- Spectroscopic profiling : NMR (¹H/¹³C) identifies aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and sulfone resonances (δ ~110–120 ppm in ¹³C). IR confirms sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction resolves stereoelectronic effects of the dioxidoisothiazolidine ring and sulfonamide geometry .
Q. How can initial biological activity screening be designed for this compound?
- Methodology :
- In vitro assays : Prioritize enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase isoforms) due to sulfonamide’s known pharmacophore role. Use fluorescence-based or colorimetric assays (e.g., para-nitrophenyl acetate hydrolysis) .
- Cell-based models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to structurally related analogs to establish preliminary SAR .
Advanced Research Questions
Q. How can contradictory data in biological activity profiles be resolved?
- Methodology :
- Orthogonal assays : Validate enzyme inhibition results using surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic parameters .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing ethyl with methyl or halogens) to isolate pharmacophoric contributions .
- Statistical design : Apply factorial experimental design to assess interactions between assay variables (e.g., pH, co-solvents) and reduce variability .
Q. What computational strategies can predict the compound’s mechanism of action and target selectivity?
- Methodology :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with carbonic anhydrase IX or NF-κB pathways. Validate with molecular dynamics simulations (e.g., GROMACS) .
- Quantum chemical calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for electrophilic/nucleophilic attack .
Q. How does the dioxidoisothiazolidine ring influence the compound’s stability under physiological conditions?
- Methodology :
- Degradation studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid. Monitor stability via LC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives) .
- Computational modeling : Calculate bond dissociation energies (BDE) for the sulfone group to predict susceptibility to enzymatic cleavage .
Critical Research Considerations
- Contradictory evidence : Variability in biological activity may arise from assay conditions (e.g., buffer ionic strength) or impurities in synthesized batches. Cross-validate with independent synthetic routes .
- SAR development : Focus on modifying the ethyl group (4-ethylbenzenesulfonamide) and methoxy position to enhance target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
